molecular formula C23H21N3O4S B11203393 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B11203393
M. Wt: 435.5 g/mol
InChI Key: MQPAWOGCDKAFQG-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This intermediate can then be reacted with 4-isocyanatobenzene and 3,4,5-trimethoxyaniline under appropriate conditions to yield the desired urea derivative. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of tyrosine kinase receptors, which play a crucial role in cell signaling and proliferation . This inhibition leads to the disruption of cancer cell growth and induces apoptosis.

Comparison with Similar Compounds

1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea can be compared with other benzothiazole derivatives such as:

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea

InChI

InChI=1S/C23H21N3O4S/c1-28-18-12-16(13-19(29-2)21(18)30-3)25-23(27)24-15-10-8-14(9-11-15)22-26-17-6-4-5-7-20(17)31-22/h4-13H,1-3H3,(H2,24,25,27)

InChI Key

MQPAWOGCDKAFQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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